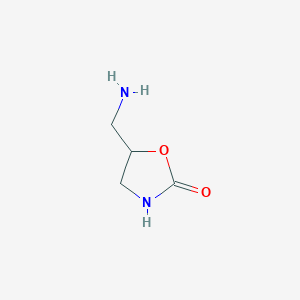

5-(Aminomethyl)-2-oxazolidinone

Overview

Description

Synthesis Analysis

The synthesis of 5-(Aminomethyl)-2-oxazolidinone derivatives has been explored through various methods. One approach involves the stereoselective synthesis from allylamine and carbon dioxide, yielding enantiomerically pure derivatives with different protecting groups (Fernández & Muñoz, 2006). Another method utilizes five-membered cyclic carbonates and β-aminoalcohols or 1,2-diamines, offering a highly efficient route to 2-oxazolidinones with excellent yields (Xiao, Xu, & Xia, 2007).

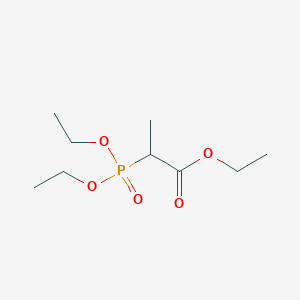

Molecular Structure Analysis

The molecular structure of 5-(Aminomethyl)-2-oxazolidinone derivatives has been the subject of detailed studies. For instance, investigations into the resolution of 5-hydroxymethyl-2-oxazolidinone have highlighted the impact of molecular structure on crystalline nature and the efficiency of resolution through preferential crystallization (Pallavicini et al., 2004).

Chemical Reactions and Properties

5-(Aminomethyl)-2-oxazolidinone undergoes various chemical reactions, leading to a wide range of derivatives with significant properties. The hydrolysis kinetics of N-acyl 5-oxazolidinones derived from different amino acids and aldehydes reveal insights into their degradation and potential as prodrug forms (Buur & Bundgaard, 1988). Additionally, reactions with amines have led to the synthesis of 2-oxazolidinones, demonstrating the compound's versatility (Chernysheva, Bogolyubov, & Semenov, 1999).

Physical Properties Analysis

The physical properties of 5-(Aminomethyl)-2-oxazolidinone derivatives, such as solubility and crystalline nature, play a crucial role in their application and effectiveness. The conglomerate nature of certain derivatives, as determined by DSC and solid-state IR analyses, affects their resolution and potential use in synthesis (Pallavicini et al., 2004).

Chemical Properties Analysis

The chemical properties of 5-(Aminomethyl)-2-oxazolidinone, including reactivity and the ability to form bioreversible derivatives, are pivotal for its applications in pharmaceuticals and synthesis. Its role in the formation of prodrugs and the synthesis of nonproteinogenic amino acids underscores the compound's utility in enhancing drug properties and expanding the toolbox of synthetic chemistry (Buur & Bundgaard, 1988); (Wee & Mcleod, 2003).

Scientific Research Applications

1. Use in Biological Systems

- Application Summary: 5-(Aminomethyl)-2-oxazolidinone is used in the synthesis of Isatin and its derivatives, which have various applications in biological systems .

- Methods of Application: The compound is synthesized in laboratories and is easily prepared . It is used in the synthesis of Isatin and its derivatives, especially Sandmeyer derivatives .

- Results or Outcomes: The derivatives of Isatin have been found to possess significant anti-viral, antibacterial, and anti-fungal activity . They are also reported as an anti-HIV and are used in medicines .

2. Use in N-Alkylation Reaction

- Application Summary: 5-(Aminomethyl)-2-oxazolidinone, referred to as 5-AMT in this context, is used in the N-alkylation reaction with benzyl bromide .

- Methods of Application: The N-alkylation reaction of 5-AMT with benzyl bromide was carried out in the presence of K2CO3 as a base .

- Results or Outcomes: Two separable regioisomers were obtained from the reaction . Their structures were determined based on 1H and 13C NMR spectroscopy, elemental analysis, and MS data .

3. Use in Antibiotic Development

- Application Summary: Researchers have developed aryl substituted aminomethyl spectinomycin (eAmSPCs) antibiotics as potential broad-spectrum antibiotics .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes: These antibiotics could potentially be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens . They also exhibit improved safety and pharmacokinetic properties .

4. Use in Biomass Valorization

- Application Summary: 5-(Aminomethyl)-2-oxazolidinone is used in the valorization of biomass-derived furfurals .

- Methods of Application: The compound is used in the synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural .

- Results or Outcomes: The synthetic upgrading of furfurals has been shown in the light of chemical modifications of the reactive sites present in them .

5. Use in Aliphatic Building Blocks

- Application Summary: 5-(Aminomethyl)-2-oxazolidinone is used in the reframing of primary alkyl amines as aliphatic building blocks .

- Methods of Application: The compound is used in the oxidation of primary amines to ketones and aldehydes .

- Results or Outcomes: The oxidation process yields 90% yields for primary amines and 85–98% yield for aminophosphonates .

6. Use in Biopolymer Monomer Production

- Application Summary: 5-(Aminomethyl)-2-oxazolidinone has been used in the production of 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .

- Methods of Application: The production of AMFC from 5-(hydroxymethyl)furfural (HMF) involves a two-step process. The first step is the aerial oxidation of HMF using a Pt/SiO2 catalyst. The second step is reductive amination by transaminase .

- Results or Outcomes: The process resulted in a 77% yield of AMFC, making it the most efficient AMFC catalytic production method from HMF reported to date .

properties

IUPAC Name |

5-(aminomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Aminomethyl)-2-oxazolidinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)